molecular formula C12H14N2OS B2464675 2-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-ethylamine CAS No. 641993-23-9

2-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-ethylamine

Cat. No.: B2464675
CAS No.: 641993-23-9
M. Wt: 234.32
InChI Key: BSDHUSABSLTXMT-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-ethylamine is an organic compound with the molecular formula C12H14N2OS It features a thiazole ring substituted with a 4-methoxyphenyl group and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-ethylamine typically involves the formation of the thiazole ring followed by the introduction of the 4-methoxyphenyl group and the ethylamine side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like sulfur or phosphorus compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques such as crystallization or chromatography ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings .

Scientific Research Applications

2-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-ethylamine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-(4-Methoxyphenyl)thiazol-4-yl)methanol
  • 2,4-Disubstituted thiazoles

Uniqueness

2-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-15-10-4-2-9(3-5-10)11-8-16-12(14-11)6-7-13/h2-5,8H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDHUSABSLTXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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